molecular formula C9H11F2N B13222985 2-Fluoro-1-(4-fluoro-3-methylphenyl)ethan-1-amine

2-Fluoro-1-(4-fluoro-3-methylphenyl)ethan-1-amine

Cat. No.: B13222985
M. Wt: 171.19 g/mol
InChI Key: CJMJVQUABQLJRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoro-1-(4-fluoro-3-methylphenyl)ethan-1-amine is an organic compound with the molecular formula C9H12F2N. This compound is characterized by the presence of two fluorine atoms and a methyl group attached to a phenyl ring, making it a fluorinated aromatic amine. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-1-(4-fluoro-3-methylphenyl)ethan-1-amine typically involves the reaction of 4-fluoro-3-methylbenzaldehyde with a fluorinating agent, followed by reductive amination. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon (Pd/C) under hydrogen atmosphere .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-1-(4-fluoro-3-methylphenyl)ethan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Fluoro-1-(4-fluoro-3-methylphenyl)ethan-1-amine is used in various scientific research fields, including:

    Chemistry: As a building block for the synthesis of more complex organic molecules.

    Biology: In the study of enzyme-substrate interactions and metabolic pathways.

    Medicine: As a potential lead compound for the development of pharmaceuticals targeting neurological disorders.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Fluoro-1-(4-fluoro-3-methylphenyl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity towards these targets, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Fluoro-3-methylphenyl)ethan-1-amine
  • 2-(4-Fluoro-3-methylphenyl)ethan-1-amine hydrochloride
  • 2-Fluoro-1-(4-methylphenyl)ethan-1-amine hydrochloride

Uniqueness

2-Fluoro-1-(4-fluoro-3-methylphenyl)ethan-1-amine is unique due to the presence of two fluorine atoms, which significantly influence its chemical reactivity and biological activity. This dual fluorination enhances its stability and binding properties compared to similar compounds with only one fluorine atom .

Properties

Molecular Formula

C9H11F2N

Molecular Weight

171.19 g/mol

IUPAC Name

2-fluoro-1-(4-fluoro-3-methylphenyl)ethanamine

InChI

InChI=1S/C9H11F2N/c1-6-4-7(9(12)5-10)2-3-8(6)11/h2-4,9H,5,12H2,1H3

InChI Key

CJMJVQUABQLJRS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(CF)N)F

Origin of Product

United States

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